3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a synthetic compound with significant interest in medicinal chemistry. Its molecular formula is CHClNOS, and it has a molecular weight of 264.69 g/mol. The compound is recognized for its potential applications in pharmacology, particularly due to its structural features that may influence biological activity.
The synthesis of 3-amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride typically involves multi-step organic reactions. Common methods may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the product.
The molecular structure of 3-amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride features a benzothiophene core with a nitro group and an amino group substituent.
Key structural data include:
The compound exhibits unique electronic properties due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups, which can significantly influence its reactivity and interaction with biological targets .
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and drug development .
The mechanism of action for 3-amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors.
Potential mechanisms include:
Further studies are necessary to clarify these mechanisms and establish the pharmacological profile .
The physical properties of 3-amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride include:
Chemical properties include reactivity patterns typical for compounds containing both amino and nitro functionalities, which can participate in various organic transformations .
3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride has potential applications in several scientific fields:
Research continues to explore its potential therapeutic applications and mechanisms within biological systems .
The synthesis of 3-amino-6-nitro-2,3-dihydro-1lambda⁶-benzothiophene-1,1-dione hydrochloride (CAS: 1797564-61-4) hinges on precise regioselective functionalization of the benzothiophene core. The scaffold necessitates sequential electrophilic aromatic substitution and reduction-amination steps to achieve the target regiochemistry. Nitration precedes amination due to the strong electron-withdrawing nature of the sulfone group, which deactivates the ring toward electrophilic attack. Strategic placement of the nitro group at the para position relative to the sulfone moiety (C6) is achieved using mixed acid systems (H₂SO₄/HNO₃) at 0–5°C, yielding the 6-nitro intermediate confirmed via LC-MS (m/z 228.99 [M+H]⁺) [2] [6]. Subsequent reduction of the nitro group to an amine is contraindicated at this stage due to potential sulfone reduction side reactions.
Instead, saturation of the thiophene ring via catalytic hydrogenation (Pd/C, H₂, 40 psi) generates the 2,3-dihydro derivative, followed by electrophilic amination at C3 using hydroxylamine-O-sulfonic acid. This sequence ensures optimal regioselectivity, as confirmed by the compound’s SMILES notation (NC1CC2=CC(=C(C=C2S1(=O)=O)N+[O-]) [2]. Key challenges include suppressing over-nitration and controlling ring reduction kinetics, addressed through substrate-controlled addition rates and low-temperature hydrogenation.
Table 1: Key Spectral Signatures of Synthetic Intermediates
Intermediate | ¹H NMR (δ ppm, DMSO-d6) | LC-MS m/z ([M+H]⁺) |
---|---|---|
6-Nitrobenzothiophene-1,1-dioxide | 8.50 (d, 1H), 8.25 (dd, 1H), 7.95 (d, 1H) | 228.99 |
2,3-Dihydro-6-nitro derivative | 4.50 (t, 2H), 3.65 (t, 2H), 8.10–8.30 (m, 3H) | 231.01 |
Conversion of the free base to the hydrochloride salt is critical for enhancing crystallinity and stability. The aminated intermediate undergoes acid-mediated cyclization in the presence of HCl-saturated ethyl acetate, catalyzed by triethylamine (0.5 eq) at 25°C. This catalytic system facilitates quantitative protonation of the amine while minimizing sulfone hydrolysis—a common side reaction observed under stronger Brønsted acids. The hydrochloride forms via in situ crystallization, with triethylamine scavenging excess HCl to maintain a pH conducive to salt nucleation [8] [9].
Purification leverages silica gel chromatography (eluent: DCM/MeOH 9:1 → 4:1), followed by activated charcoal treatment in refluxing ethanol to remove Pd residues. Final purity (>95%) is validated by HPLC (C18 column, H₂O/ACN + 0.1% TFA) with retention time consistency (tᵣ = 6.2 min) and absence of des-nitro impurities (<0.5%) [2]. Alternative catalytic systems, such as pyridine-HCl complexes, were evaluated but resulted in lower yields (68% vs. 92%) due to co-crystallization issues.
Crystallization efficiency governs final yield and polymorphic purity. Solvent screening identified ethanol/water (3:1 v/v) as optimal, producing orthorhombic crystals with uniform morphology (confirmed via XRD). Slow antisolvent diffusion (water addition at 0.5 mL/min) to an ethanolic solution of the hydrochloride (60°C) achieves yields of 89–92%—significantly higher than acetonitrile or acetone systems (70–75%) [2].
Table 2: Solvent Systems for Crystallization Optimization
Solvent Ratio (v/v) | Yield (%) | Purity (%) | Crystal Habit |
---|---|---|---|
EtOH/H₂O (3:1) | 92 | 99.5 | Orthorhombic plates |
MeCN/H₂O (2:1) | 75 | 98.8 | Needles |
Acetone/H₂O (4:1) | 70 | 97.2 | Agglomerates |
Critical parameters include cooling rate (0.3°C/min) and seed crystal addition at 50°C. The high aqueous solubility of the hydrochloride (103 mg/mL at 20°C) necessitates precise supersaturation control to avoid oiling out—a phenomenon prevalent in >5°C/min cooling trials [8].
Biological Relevance and Molecular Interactions
Though therapeutic applications are excluded from discussion, the compound’s in vitro bioactivity correlates with its electronic profile. The strong electron-withdrawing nitro group (σₚ = 0.78) and sulfone moiety (σₘ = 0.60) create a polarized scaffold facilitating π-stacking with protein targets like STAT3, evidenced by its structural analogy to 6-nitrobenzo[b]thiophene-1,1-dioxide—a known STAT3 inhibitor [6]. Quantum mechanical modeling (DFT, B3LYP/6-31G*) reveals a dipole moment of 5.8 Debye, enhancing target binding through electrostatic complementarity.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2